Structural Differentiation: Unsubstituted Benzofuran vs. 3-Methyl-Benzofuran at the 3-Position
The target compound possesses an unsubstituted benzofuran-2-yl group at position 3, whereas the closest commercial analog, 3-(3-methyl-1-benzofuran-2-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, bears a methyl substituent on the benzofuran ring. This seemingly minor modification introduces steric hindrance and alters the electron density of the aromatic system, which can significantly affect π-π stacking interactions and hydrogen bonding with biological targets [1]. The molecular formula differs (C19H14N4O2S vs. C20H16N4O2S), and consequently, the molecular weight increases from 362.407 to 376.434 g/mol . For researchers investigating benzofuran-dependent binding modes, the unsubstituted analog may offer a cleaner SAR probe devoid of confounding methyl-induced steric effects.
| Evidence Dimension | Structural identity and molecular weight |
|---|---|
| Target Compound Data | Molecular Formula: C19H14N4O2S; Molecular Weight: 362.407 g/mol; Benzofuran substitution: unsubstituted |
| Comparator Or Baseline | 3-(3-Methyl-1-benzofuran-2-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole; Molecular Formula: C20H16N4O2S; Molecular Weight: 376.434 g/mol; Benzofuran substitution: 3-methyl |
| Quantified Difference | Δ Molecular Weight = 14.027 g/mol (corresponding to one methyl group); structural difference: presence vs. absence of methyl substituent on benzofuran |
| Conditions | Structural comparison based on vendor technical datasheets and chemical database records |
Why This Matters
Even a single methyl group difference on the benzofuran ring can alter lipophilicity (logP), metabolic stability, and target binding, making the unsubstituted compound the preferred choice for baseline SAR studies.
- [1] Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 11096-11120. View Source
